![molecular formula C22H33NO3 B2570890 (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide CAS No. 2108100-73-6](/img/structure/B2570890.png)
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
Übersicht
Beschreibung
The compound “(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide” is an organic compound. It contains a dodecadienamide group, which is a type of unsaturated fatty acid amide. The “2E,4E” notation indicates the configuration of the double bonds in the dodecadienamide chain. The “N-[2-(3,4-dimethoxyphenyl)ethyl]” part suggests the presence of a dimethoxyphenyl group attached to the nitrogen atom of the amide group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amide bonds can be formed through a reaction between a carboxylic acid and an amine, which could be a potential synthetic route for this compound .Molecular Structure Analysis
The molecular structure of this compound would likely feature a long hydrocarbon chain from the dodecadienamide group, making it fairly nonpolar and hydrophobic. The presence of the amide group could introduce some polarity to the molecule, and the dimethoxyphenyl group would likely contribute to the compound’s overall aromaticity .Wissenschaftliche Forschungsanwendungen
Modulation of the Endocannabinoid System
WOBE437 is a selective endocannabinoid reuptake inhibitor (SERI), which mildly and selectively increases central endocannabinoid levels with a self-limiting mode of action . It has been suggested that the modulation of the endocannabinoid system (ECS) can be achieved by blocking endocannabinoids degradation, inhibiting endocannabinoid cellular uptake, and pharmacologically modulating cannabinoid receptors .
Treatment of Multiple Sclerosis
WOBE437 has shown potential in reducing disease progression in a mouse model of Multiple Sclerosis (MS). It was found to significantly reduce disease severity and accelerate recovery through CB1 and CB2 receptor-dependent mechanisms . At the peak of the disease, WOBE437 increased endocannabinoid levels in the cerebellum, concurring with a reduction of central nervous system (CNS)-infiltrating immune cells and lower microglial proliferation .
Pain Management
WOBE437 has demonstrated analgesic properties. Repetitive doses of WOBE437 attenuated allodynia (a type of pain) via cannabinoid CB2, CB1 and PPARγ receptors . The allodynia inhibition of WOBE437 treatment for three days was fully reversed by antagonists of any of the receptors .
Anti-Inflammatory Effects
WOBE437 has shown anti-inflammatory effects. It has been found to reduce inflammation in various experimental models .
Anxiolytic Effects
WOBE437 has demonstrated anxiolytic effects, suggesting its potential use in managing anxiety disorders .
Muscle Relaxation
In a mouse model of spasticity (Straub test), WOBE437 induced significant muscle relaxation without eliciting the typical sedative effects associated with muscle relaxants or CB1 receptor agonists .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLFCSEHHJQRN-AQASXUMVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide (WOBE437)?
A1: WOBE437 acts as a selective endocannabinoid reuptake inhibitor (SERI) [, , , ]. This means it prevents the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to increased levels of these signaling lipids in the synaptic cleft.
Q2: What are the downstream effects of WOBE437's inhibition of endocannabinoid reuptake?
A2: By increasing AEA and 2-AG levels, WOBE437 indirectly enhances their activity at cannabinoid receptors. This has been shown to produce various therapeutic effects in animal models, including:
- Analgesia (pain relief): WOBE437 demonstrated analgesic effects in acute pain models through CB1 receptor activation [] and in chronic pain models involving CB1, CB2, and PPARγ receptors [].
- Anti-inflammatory effects: WOBE437 attenuated inflammation in a model of chronic inflammation, suggesting potential for treating inflammatory conditions [, ].
- Anxiolytic effects: WOBE437 exhibited anxiolytic effects, highlighting its potential for managing anxiety disorders [].
- Reduced disease progression in a mouse model of multiple sclerosis: WOBE437 significantly reduced disease severity and promoted recovery in an experimental autoimmune encephalomyelitis model, potentially via CB1 and CB2 receptor-dependent mechanisms [].
Q3: How does the structure of WOBE437 influence its activity?
A3: Modifications to both the dodecadienoyl domain and the dimethoxyphenylethyl head group of WOBE437 have been explored to understand structure-activity relationships []. While no synthesized analog surpassed the potency of WOBE437, these studies revealed key structural elements for potent inhibition of anandamide uptake. For instance, replacing either methoxy substituent in the head group with a bulkier alkoxy group significantly impacted activity [].
Q4: What are the pharmacokinetic properties of WOBE437?
A4: Studies demonstrate that WOBE437 is orally bioavailable, reaching peak concentrations in plasma and brain within a short timeframe []. This makes it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to be cleared from the brain after approximately 180 minutes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.